Halofantrina

説明

Contextualization within Antimalarial Drug Discovery History

The development of Halofantrine is deeply rooted in the urgent need for new antimalarial agents that emerged in the mid-20th century. The widespread resistance of Plasmodium falciparum, the deadliest malaria parasite, to chloroquine, the then-standard treatment, spurred extensive research programs. nih.gov One of the most significant of these was the Walter Reed Army Institute of Research (WRAIR) antimalarial drug discovery program, which ran from 1963 to 1976. nih.govguidetopharmacology.org This program screened over 300,000 substances for potential antimalarial activity. scispace.com

Halofantrine, also known as WR 171,669, was one of the key compounds to emerge from this massive undertaking. nih.govoup.com Although it was first identified as a potential antimalarial agent during World War II, it was the WRAIR program that conducted the crucial development work in the 1960s and 1970s. taylorandfrancis.comnih.gov SRI International, under contract with the U.S. Army, developed Halofantrine between 1965 and 1975. sri.comwikipedia.org The drug was eventually marketed in 1984 under the brand name Halfan by Smith Kline and French (now GlaxoSmithKline). taylorandfrancis.comsri.com

Scientific Rationale for Halofantrine Research and Development

The primary rationale for the development of Halofantrine was its efficacy against multidrug-resistant strains of P. falciparum. scispace.comsri.com As an aryl amino alcohol, it belongs to the same chemical class as quinine, mefloquine, and lumefantrine. guidetopharmacology.org Initial in vitro studies demonstrated its activity against both chloroquine-sensitive and chloroquine-resistant strains of the parasite. scispace.comnih.gov

The proposed mechanism of action, while not definitively established, is thought to be similar to that of other quinoline antimalarials. drugbank.comnih.gov The leading hypothesis suggests that Halofantrine interferes with the parasite's detoxification of heme, a toxic byproduct of hemoglobin digestion. guidetopharmacology.orgontosight.ai By forming toxic complexes with ferriprotoporphyrin IX, Halofantrine is believed to damage the parasite's membrane, leading to its death. drugbank.comnih.gov Other research suggests it may also bind to plasmepsin, a hemoglobin-degrading enzyme unique to malaria parasites. wikipedia.org

Overview of Current Research Landscape and Gaps for Halofantrine

The current research landscape for Halofantrine is largely shaped by the challenges that led to its diminished clinical use, primarily its variable absorption and the risk of cardiotoxicity. nih.govguidetopharmacology.org Consequently, much of the recent research has focused on understanding and mitigating these issues.

A significant area of investigation revolves around the development of Halofantrine resistance and its cross-resistance with other antimalarials, particularly mefloquine. nih.govnih.govajtmh.org Studies have shown that intermittent exposure to Halofantrine can lead to a rapid decrease in susceptibility in P. falciparum. nih.gov This has important implications for its therapeutic use and the development of new antimalarial strategies.

Another critical research gap is the precise molecular mechanism of action of Halofantrine. guidetopharmacology.orgwikipedia.org A deeper understanding of its targets within the parasite could pave the way for the design of new, more effective, and safer analogs. Research into hybrid molecules, which combine the pharmacophore of Halofantrine with other antimalarial agents, represents a promising new frontier in drug design aimed at overcoming resistance and improving the therapeutic profile. nih.gov

**Interactive Data Table: In Vitro Activity of Halofantrine Against *P. falciparum***

| Isolate Type | Drug | Mean IC50 (nM) |

| Chloroquine-Susceptible (T9.96) | Halofantrine | 3.2 |

| Chloroquine-Resistant (K1) | Halofantrine | 2.5 |

| Chloroquine-Susceptible | Mefloquine | 7.16 |

| Chloroquine-Resistant | Mefloquine | 3.20 |

| Chloroquine-Susceptible | Quinine | 147 |

| Chloroquine-Resistant | Quinine | 234 |

This table presents a summary of in vitro drug susceptibility data. IC50 (50% inhibitory concentration) is a measure of the effectiveness of a substance in inhibiting a specific biological or biochemical function. Data compiled from multiple sources. nih.govajtmh.org

Interactive Data Table: Development of Halofantrine Resistance

| Isolate | Treatment | Fold Increase in IC50 |

| K1 (Chloroquine-Resistant) | Intermittent Halofantrine | 9 |

| T9.96 (Chloroquine-Susceptible) | Intermittent Halofantrine | 3 |

This table illustrates the development of resistance to Halofantrine in P. falciparum isolates after intermittent drug exposure in vitro. nih.gov

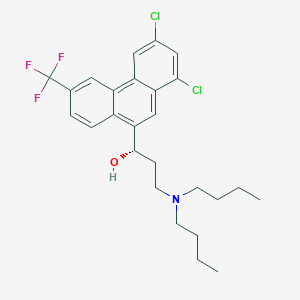

特性

分子式 |

C26H30Cl2F3NO |

|---|---|

分子量 |

500.4 g/mol |

IUPAC名 |

(1S)-3-(dibutylamino)-1-[1,3-dichloro-6-(trifluoromethyl)phenanthren-9-yl]propan-1-ol |

InChI |

InChI=1S/C26H30Cl2F3NO/c1-3-5-10-32(11-6-4-2)12-9-25(33)23-16-22-21(14-18(27)15-24(22)28)20-13-17(26(29,30)31)7-8-19(20)23/h7-8,13-16,25,33H,3-6,9-12H2,1-2H3/t25-/m0/s1 |

InChIキー |

FOHHNHSLJDZUGQ-VWLOTQADSA-N |

SMILES |

CCCCN(CCCC)CCC(C1=C2C=CC(=CC2=C3C=C(C=C(C3=C1)Cl)Cl)C(F)(F)F)O |

異性体SMILES |

CCCCN(CCCC)CC[C@@H](C1=C2C=CC(=CC2=C3C=C(C=C(C3=C1)Cl)Cl)C(F)(F)F)O |

正規SMILES |

CCCCN(CCCC)CCC(C1=C2C=CC(=CC2=C3C=C(C=C(C3=C1)Cl)Cl)C(F)(F)F)O |

製品の起源 |

United States |

Preclinical Pharmacodynamics of Halofantrine: Molecular and Cellular Mechanisms of Action

Elucidation of Primary Molecular Targets within Plasmodium Parasites

The precise molecular mechanism of halofantrine is not fully elucidated, but several key interactions within the parasite have been identified that contribute to its antimalarial effect. smolecule.com

Interaction with Heme Detoxification Pathways

A primary and widely supported mechanism of action for halofantrine involves its interference with the parasite's heme detoxification process. ontosight.aiamberlife.in As the parasite digests hemoglobin in the host's red blood cells, it releases toxic free heme. To protect itself, the parasite polymerizes this heme into an inert crystalline structure called hemozoin. smolecule.com Halofantrine is believed to disrupt this critical detoxification pathway.

Research suggests that halofantrine forms a complex with ferriprotoporphyrin IX (heme), preventing its sequestration into hemozoin. nih.govscilit.comdrugbank.com This inhibition of heme polymerization leads to the accumulation of toxic heme within the parasite, causing oxidative damage and ultimately leading to cell death. amberlife.in This mode of action is thought to be similar to that of other quinoline-based antimalarials like chloroquine and quinine. nih.govdrugbank.com

Identification of Specific Plasmodial Protein Binding Sites

Beyond its interaction with heme, halofantrine has been shown to bind to specific proteins within the Plasmodium parasite. One such protein is the P. falciparum multidrug resistance protein 1 (PfMDR1), a P-glycoprotein homolog. uniprot.org Studies have indicated that specific sites on PfMDR1 are important for halofantrine binding. uniprot.org

Furthermore, investigations into the binding of halofantrine in human serum have revealed that it primarily binds to low and high-density lipoproteins. capes.gov.br While this occurs in the human host, understanding these binding characteristics is crucial as they influence the drug's distribution and availability to the parasite within the bloodstream. capes.gov.br The extent to which halofantrine binds to plasma proteins and is taken up by red blood cells remains an area of ongoing investigation. fda.gov Halofantrine has also been suggested to inhibit plasmepsin II, a parasite enzyme. drugbank.com

Membrane-Related Mechanisms of Action

Halofantrine's activity is also linked to its effects on parasite membranes. The toxic complexes formed between halofantrine and ferriprotoporphyrin IX are believed to damage the parasite's cell membrane, leading to lysis and death. drugbank.comunboundmedicine.com This disruption of membrane integrity is a key consequence of the failure of heme detoxification. Additionally, some evidence suggests that halofantrine may disrupt mitochondrial electron transport, further contributing to the parasite's metabolic collapse and death through oxidative damage. amberlife.in Another proposed, though less substantiated, mechanism is the inhibition of a proton pump at the host-parasite interface. scilit.com

Downstream Cellular and Biochemical Effects in Parasite Models

The molecular interactions of halofantrine trigger a cascade of detrimental effects on the parasite's cellular functions and development.

Impact on Parasite Growth and Development In Vitro

In vitro studies have consistently demonstrated the potent activity of halofantrine against both chloroquine-sensitive and chloroquine-resistant strains of P. falciparum. scilit.com Research has shown that even a short exposure to halofantrine is sufficient to arrest the development of young parasites, preventing their maturation into more pathogenic stages. nih.gov

The following table summarizes the in vitro activity of halofantrine against different P. falciparum strains:

| Strain Type | IC50 Range (µg/L) |

| Chloroquine-sensitive | 1.5 to 2.5 |

| Chloroquine-resistant | 1.3 to 3.9 |

| Data sourced from Scilit scilit.com |

The 50% inhibitory concentration (IC50) values highlight halofantrine's efficacy in inhibiting parasite growth at low concentrations. The mean parasite clearance time in clinical settings has been observed to be between 75 and 84 hours. who.int

Induction of Apoptosis-like Phenomena in Parasites

The accumulation of toxic heme and subsequent oxidative stress induced by halofantrine can trigger a programmed cell death cascade in the parasite, exhibiting features similar to apoptosis. The significant cellular damage, including membrane disruption and metabolic collapse, ultimately leads to the demise of the parasite. amberlife.inunboundmedicine.com

Structure-Activity Relationships (SAR) in Relation to Pharmacodynamic Activity

The antiplasmodial activity of halofantrine, a phenanthrene methanol derivative, is intrinsically linked to its chemical structure. Extensive structure-activity relationship (SAR) studies have been conducted to elucidate the key molecular features responsible for its pharmacodynamic effects and to guide the development of analogs with improved therapeutic profiles.

The core structure of halofantrine consists of a substituted phenanthrene ring linked to an amino alcohol side chain. Both of these components play a critical role in its mechanism of action, which is believed to involve the inhibition of hemozoin formation, a crucial detoxification process for the malaria parasite.

The Phenanthrene Nucleus:

The polycyclic aromatic phenanthrene scaffold is a fundamental determinant of halofantrine's antimalarial activity. It is thought to facilitate the interaction of the drug with its target, ferriprotoporphyrin IX (FPPIX), a component of heme. The planar nature of the phenanthrene ring allows for π-π stacking interactions with the porphyrin ring of FPPIX. This interaction is believed to be a key step in preventing the polymerization of toxic heme into inert hemozoin, leading to parasite death.

Substitutions on the phenanthrene ring significantly modulate the compound's activity. Halofantrine itself possesses two chlorine atoms at the 1 and 3 positions and a trifluoromethyl group at the 6-position. These electron-withdrawing groups are thought to enhance the compound's potency.

The Amino Alcohol Side Chain:

The amino alcohol side chain is another critical pharmacophore of halofantrine. The hydroxyl group on the propanol linker is essential for activity, as it coordinates with the central iron atom of FPPIX. This coordination, in conjunction with the π-π stacking of the phenanthrene ring, stabilizes the drug-target complex and enhances the inhibition of hemozoin formation.

The nature of the amine substituent also profoundly influences the antimalarial potency. In halofantrine, a di-n-butylamino group is present. Studies on various analogs have shown that the length and bulk of the alkyl chains on the nitrogen atom are crucial for optimal activity. For instance, replacement of the n-butyl groups with smaller or larger alkyl chains can lead to a decrease in antiplasmodial efficacy.

Development of Analogs: Lumefantrine

SAR studies have been instrumental in the development of halofantrine analogs with improved properties. A notable example is lumefantrine, which was designed to address some of the shortcomings of halofantrine, particularly its variable oral bioavailability and potential for cardiotoxicity. Lumefantrine, a fluorene derivative, can be considered a structural analog of halofantrine. researchgate.net While not a direct phenanthrene methanol, its development was informed by the SAR of this class of compounds.

The following table summarizes the in vitro antimalarial activity of halofantrine and some of its analogs against different strains of Plasmodium falciparum.

| Compound/Drug | P. falciparum Strain | IC50 (ng/mL) |

| Halofantrine | FCM 29 (Chloroquine-resistant) | 3.5 ± 0.6 |

| FCM 6 (Chloroquine-resistant) | 3.0 ± 0.2 | |

| L-3 (Chloroquine-susceptible) | 4.3 | |

| Compound of Synthesis Example 1 | FCM 29 (Chloroquine-resistant) | 4.8 |

| FCM 6 (Chloroquine-resistant) | 4.8 | |

| L-3 (Chloroquine-susceptible) | 4.8 |

Data from a study evaluating a phenanthrene methanol compound against three strains of Plasmodium falciparum. google.com

Another study provided the following IC50 values for halofantrine against Gabonese isolates of P. falciparum:

| Drug | P. falciparum Isolates (Bakoumba) | Mean IC50 (nM) |

| Halofantrine | 33 isolates | 1.9 |

Data from a study on the in vitro drug susceptibility of P. falciparum isolates from Gabon. researchgate.net

The following table presents data on the in vitro activity of lumefantrine, an analog of halofantrine, against clinical isolates of P. falciparum:

| Drug | P. falciparum Isolates | Geometric Mean IC50 (nmol/liter) | Range (nmol/liter) |

| Lumefantrine | 61 clinical isolates | 11.9 | 3.3 to 25.6 |

Data from a study on the in vitro activity of lumefantrine against clinical isolates of Plasmodium falciparum. asm.org

Preclinical Pharmacokinetics and Biotransformation of Halofantrine

In Vitro Absorption and Permeation Studies in Cellular Models

The absorption of halofantrine is known to be erratic. fda.govunboundmedicine.com In vitro studies utilizing cellular models like Caco-2 cells, which are derived from human colorectal adenocarcinoma cells and serve as a model for the intestinal epithelial barrier, are crucial for understanding its permeation characteristics. researchgate.net These models help in assessing the apparent permeability coefficients (Papp) of drugs. researchgate.netmdpi.com Studies have shown that the inclusion of surfactants like polysorbate 80 in formulations can significantly decrease the precipitation of halofantrine and improve its permeation, suggesting that formulation strategies can mitigate its inherently poor absorption. researchgate.net The use of such in vitro models is a standard method for predicting in vivo performance and guiding formulation optimization before proceeding to clinical trials. medpharm.com

Distribution Profile in Animal Models and Tissue Accumulation Studies

Preclinical data from animal models indicate that halofantrine is widely distributed throughout various tissues. epa.govunboundmedicine.com Following oral administration in animal models, halofantrine has been shown to be absorbed to varying degrees and is extensively distributed in tissues. researchgate.net Studies in rats have demonstrated that halofantrine is highly lipophilic and associates significantly with triglyceride-rich plasma lipoproteins. colab.ws

A whole-body radioautographic study in rats revealed that high levels of halofantrine are retained in the retina and the Harderian gland for an extended period. fda.gov Marked interspecies differences in the distribution pattern of its enantiomers across lipoprotein fractions have been observed between humans, dogs, and rats. nih.gov For instance, a larger proportion of the (-)-halofantrine enantiomer is found in the lipoprotein-containing fractions of human plasma compared to dog plasma. nih.gov This extensive tissue distribution is a key feature of its pharmacokinetic profile. epa.govunboundmedicine.com

Metabolic Pathways and Metabolite Identification in Preclinical Systems

Halofantrine undergoes extensive metabolism, primarily in the liver. researchgate.netnih.gov The main metabolic process is N-debutylation, which is mediated by cytochrome P450 (CYP) enzymes. oup.comcapes.gov.br This biotransformation results in the formation of its major and pharmacologically active metabolite, N-desbutylhalofantrine. researchgate.netnih.govoup.com Preclinical studies in rats have confirmed that halofantrine is slowly but extensively metabolized. researchgate.net

Enzymatic Biotransformation Processes (e.g., Cytochrome P450 Involvement)

The biotransformation of halofantrine is predominantly carried out by the cytochrome P450 system. researchgate.net In vitro studies using human liver microsomes have identified CYP3A4 as the major enzyme responsible for the N-debutylation of halofantrine. oup.comcapes.gov.broup.com CYP3A5 also contributes to its metabolism, but to a lesser extent. capes.gov.broup.com In rats, the major CYP enzymes involved are CYP3A1, CYP2C11, CYP1A1, CYP2C6, and CYP2D1. researchgate.net There is also evidence of stereoselective metabolism; for example, in rats, CYP3A1, CYP1A1, and CYP2D1 preferentially metabolize the (-)-enantiomer of halofantrine, while CYP2C11 is more involved in the metabolism of the (+)-enantiomer. researchgate.net Inhibition of CYP3A4 by agents like ketoconazole has been shown to decrease the metabolism of halofantrine in dogs. fda.gov

Table 1: Cytochrome P450 Enzymes Involved in Halofantrine Metabolism

| Species | Major CYP Enzymes Involved | Reference |

| Human | CYP3A4, CYP3A5 | oup.comcapes.gov.broup.com |

| Rat | CYP3A1, CYP2C11, CYP1A1, CYP2C6, CYP2D1 | researchgate.net |

Preclinical Excretion Mechanisms and Routes in Animal Models

Based on findings from animal studies, the primary route of elimination for halofantrine and its metabolites is through hepatobiliary clearance, with subsequent excretion predominantly in the feces. epa.govfda.govunboundmedicine.com The elimination half-lives can vary considerably among different animal species. researchgate.net This fecal elimination route is consistent for both the parent compound and its N-desbutyl metabolite. fda.gov

Antimalarial Efficacy of Halofantrine in in Vitro and in Vivo Preclinical Models

Susceptibility of Various Plasmodium Species and Strains In Vitro

In vitro susceptibility testing has been a cornerstone in characterizing the antimalarial profile of halofantrine, providing essential data on its intrinsic activity against laboratory-adapted strains and field isolates of human malaria parasites.

Halofantrine demonstrates potent activity against the blood stages of Plasmodium falciparum, including strains that are resistant to chloroquine. nih.govscilit.com In vitro studies using radioisotope methods and other microdilution techniques have established its efficacy across a wide geographical and genetic spectrum of parasites.

Research on P. falciparum isolates from southern Africa showed a 50% inhibitory concentration (IC50) ranging from 0.039 to 15.000 nmol/litre, with a mean of 4.619 nmol/litre. nih.gov All isolates tested in this study had a minimum inhibitory concentration (MIC) of 32 nmol/litre or less. nih.gov Notably, halofantrine was found to be equally effective against both chloroquine-sensitive and chloroquine-resistant isolates. nih.govscilit.com

Studies on isolates from the Brazilian Amazon region revealed a mean IC50 of 0.7 ng/mL for halofantrine, which was significantly lower than that for chloroquine (132.2 ng/mL), quinine (130.6 ng/mL), and mefloquine (3.4 ng/mL). scielo.br In this particular study, no halofantrine resistance was detected, although 22.5% of samples showed low sensitivity. scielo.br Similarly, in vitro tests against isolates from West Africa and Thailand showed mean IC50 values of 3.90 ng/mL and 3.2 ng/mL, respectively. psu.edu

Interestingly, some studies have shown differential susceptibility between chloroquine-sensitive and chloroquine-resistant clones. One study on African clones found that chloroquine-resistant isolates were more susceptible to halofantrine (mean IC50 1.14 nM) compared to chloroquine-susceptible isolates (mean IC50 2.62 nM). researchgate.netajtmh.org Conversely, another investigation reported that a chloroquine-susceptible clone (IC50 6.88 nM) was less susceptible to halofantrine than a chloroquine-resistant clone (IC50 2.98 nM). researchgate.netajtmh.org A significant positive correlation has been observed between the in vitro activities of mefloquine and halofantrine, suggesting a potential for cross-resistance. researchgate.netajtmh.orgwho.int

**Table 1: In Vitro Efficacy (IC50) of Halofantrine against *Plasmodium falciparum***

| Geographic Origin / Strain Type | Halofantrine IC50 | Comparator IC50s | Reference |

|---|---|---|---|

| Southern African Isolates | Mean: 4.619 nmol/L (Range: 0.039-15.0 nmol/L) | Not specified | nih.gov |

| Brazilian Field Isolates | Mean: 0.7 ng/mL | Chloroquine: 132.2 ng/mL; Quinine: 130.6 ng/mL; Mefloquine: 3.4 ng/mL | scielo.br |

| African Isolates (Chloroquine-Resistant) | Mean: 1.14 nM | Mefloquine: 3.20 nM; Quinine: 234 nM | researchgate.netajtmh.org |

| African Isolates (Chloroquine-Sensitive) | Mean: 2.62 nM | Mefloquine: 7.16 nM; Quinine: 147 nM | researchgate.netajtmh.org |

| Thai Field Isolates | Median: 0.9 ng/mL (Range: 0.1-18.8 ng/mL) | Not specified | uq.edu.au |

| Chloroquine-Sensitive Strains | 1.5 to 2.5 µg/L | Not specified | scilit.com |

| Chloroquine-Resistant Strains | 1.3 to 3.9 µg/L | Not specified | scilit.com |

While most research has focused on P. falciparum, halofantrine has also demonstrated efficacy against other Plasmodium species that infect humans. In studies involving volunteers experimentally infected with the Chesson strain of P. vivax, halofantrine was effective in clearing blood-stage parasites. nih.gov Clinical studies in areas like French Guiana also confirmed that halofantrine could cure patients with P. vivax malaria, although relapses were observed. nih.gov This is consistent with its known mechanism as a blood schizontocide, which is not active against the dormant liver stages (hypnozoites) of P. vivax. nih.govfda.gov Data regarding its activity against P. ovale and P. malariae remain limited. nih.gov

Efficacy Against Plasmodium falciparum Field Isolates and Laboratory Strains

Efficacy Studies in Murine and Other Mammalian Malaria Models

Animal models of malaria have been instrumental in the preclinical assessment of halofantrine, allowing for the evaluation of its in vivo efficacy, dose-response characteristics, and pharmacokinetic-pharmacodynamic relationships.

Studies in murine models have consistently shown a clear dose-response relationship for halofantrine. In mice infected with Plasmodium berghei, halofantrine demonstrated potent, dose-dependent antimalarial activity. scilit.comnih.gov A study using a P. berghei-infected mouse model showed that a single dose of chloroquine at 10, 20, 30, and 50 mg/kg resulted in a dose-related reduction in parasitemia, with the nadir reached approximately two days post-treatment. asm.org While this study focused on chloroquine, similar dose-dependent effects are characteristic of antimalarial efficacy studies. In a dose-response study with halofantrine nanocapsule formulations in severely P. berghei-infected mice, different doses were administered to evaluate survival and parasitemia evolution, confirming its in vivo activity. nih.gov

Research on the Plasmodium yoelii N67 chloroquine-resistant strain in a Swiss Albino mouse model was conducted to determine the curative doses of halofantrine. cas.cz Mice were treated with doses of 0.5, 1, 2.5, and 5 mg/kg, demonstrating the dose-dependent nature of its blood schizonticidal action. cas.cz

In preclinical infections, halofantrine treatment leads to rapid parasite clearance and improved survival rates in infected animals. In a study on P. berghei-infected mice, intravenous administration of halofantrine-loaded nanocapsules resulted in a significant reduction in parasitemia within the first 48 hours. nih.govresearchgate.net The evolution of parasitemia in treated mice showed a marked decrease compared to untreated controls, which maintained high levels of parasitemia. nih.gov

Survival is a key endpoint in these models. In a study with severely infected mice, untreated controls began to die 7 days post-infection, whereas treatment with halofantrine formulations extended survival times. nih.gov In another murine malaria model, treatment with 25 mg/kg of halofantrine resulted in a significant decrease in parasitemia by the 14th day of infection and an increase in body weight compared to the infected untreated group. scielo.org.mx

Dose-Response Relationships in Animal Infection Models

Comparative Efficacy with Other Antimalarials in Preclinical Settings

Comparative studies are essential for positioning a drug within the therapeutic arsenal. In preclinical settings, halofantrine's efficacy has been benchmarked against several standard antimalarials.

In mice infected with P. berghei, halofantrine was found to have an activity approximately three times greater than that of chloroquine. scilit.comresearchgate.net A study comparing a 25 mg/kg dose of an aqueous plant extract to 25 mg/kg of halofantrine in mice found that both treatments produced a significant and comparable decrease in P. berghei parasitemia. scielo.org.mx

In vitro comparative analyses have provided detailed insights. A study on Brazilian P. falciparum isolates showed halofantrine (mean IC50 0.7 ng/mL) to be more potent than mefloquine (3.4 ng/mL), arteether (1.0 ng/mL), quinine (130.6 ng/mL), and chloroquine (132.2 ng/mL). scielo.br Similarly, studies on African isolates found chloroquine-resistant parasites to be significantly more susceptible to halofantrine (IC50 1.14 nM) and mefloquine (IC50 3.20 nM) than to quinine (IC50 234 nM). researchgate.netajtmh.org These results highlight a negative correlation between the activities of chloroquine and halofantrine, indicating a lack of cross-resistance. researchgate.netajtmh.org However, the strong positive correlation between mefloquine and halofantrine suggests that resistance to one may confer reduced sensitivity to the other. researchgate.netajtmh.orgwho.int

Molecular and Cellular Mechanisms of Halofantrine Resistance in Plasmodium

Genetic Basis of Resistance Development

The genetic foundation of halofantrine resistance is complex, involving specific mutations and gene amplifications that alter the parasite's susceptibility to the drug. These genetic changes primarily affect genes encoding transporter proteins located on the parasite's digestive vacuole membrane.

Point mutations in several parasite genes have been associated with altered susceptibility to halofantrine. Key among these are the P. falciparum chloroquine resistance transporter (pfcrt) and the P. falciparum multidrug resistance 1 (pfmdr1) genes.

pfcrt : While mutations in pfcrt are the primary determinant of chloroquine resistance, they also influence the parasite's susceptibility to other antimalarials, including halofantrine. nih.govnih.gov Specific pfcrt mutations, such as the S163R mutation which can be selected for by halofantrine pressure, have been identified. nih.gov The presence of certain pfcrt haplotypes can lead to increased sensitivity to halofantrine, demonstrating the complex interplay of mutations in this gene on multidrug resistance phenotypes. nih.gov For instance, chloroquine-resistant parasites with mutant pfcrt can exhibit increased susceptibility to halofantrine. ajtmh.orgresearchgate.net

pfmdr1 : Point mutations in pfmdr1 are strongly linked to halofantrine resistance. plos.org The N86Y mutation, for example, has been associated with increased sensitivity to mefloquine and halofantrine in some African parasite populations. nih.govekb.eg Conversely, stepwise selection for mefloquine resistance in vitro has led to the selection of a phenylalanine at position 86, which is associated with increased resistance to both mefloquine and halofantrine. ajtmh.org Other polymorphisms in pfmdr1, including those at codons 1034, 1042, and 1246, have also been shown to modulate parasite responses to halofantrine. scispace.comnih.gov

A genome-wide association study (GWAS) also identified a new gene region, PF10-0355, where mutations leading to increased gene copies contribute to resistance against halofantrine, mefloquine, and lumefantrine. broadinstitute.org

Increased copy number of the pfmdr1 gene is a significant mechanism associated with reduced susceptibility to halofantrine. nih.govnih.gov This gene amplification leads to the overexpression of the PfMDR1 protein, a transporter located on the parasite's digestive vacuole membrane. ajtmh.orgnih.govnih.gov

Studies have demonstrated a clear association between an increased number of pfmdr1 copies and resistance to both mefloquine and halofantrine in parasite isolates from Thailand. nih.gov Laboratory studies have confirmed this link, showing that selection for mefloquine resistance results in pfmdr1 amplification and cross-resistance to halofantrine and quinine. ajtmh.orgnih.govasm.orgoup.com Conversely, a reduction in the pfmdr1 copy number increases the parasite's susceptibility to a range of drugs, including halofantrine. nih.govoup.com The amplification of pfmdr1 is considered a key factor in the failure of treatments involving mefloquine and is a significant indicator of potential cross-resistance to halofantrine. asm.org

The table below summarizes key genetic polymorphisms and their association with halofantrine susceptibility.

Table 1: Genetic Polymorphisms in P. falciparum and Halofantrine Susceptibility| Gene | Polymorphism/Mutation | Effect on Halofantrine Susceptibility | Reference(s) |

|---|---|---|---|

| pfmdr1 | Increased copy number | Decreased susceptibility (Resistance) | nih.govnih.govoup.com |

| pfmdr1 | N86Y | Increased susceptibility in some African strains | nih.govekb.eg |

| pfmdr1 | Y86F | Decreased susceptibility (Resistance) | ajtmh.org |

| pfmdr1 | S1034C, N1042D, D1246Y | Modulates susceptibility | scispace.comnih.gov |

| pfcrt | K76T | Increased susceptibility | ajtmh.orgresearchgate.net |

| pfcrt | S163R | Decreased susceptibility (Resistance) | nih.gov |

| PF10-0355 | Increased copy number | Decreased susceptibility (Resistance) | broadinstitute.org |

Identification of Resistance-Conferring Mutations in Parasite Genes

Role of Drug Efflux Transporters and P-Glycoprotein Analogues in Resistance

The primary mechanism by which genetic changes confer halofantrine resistance is through the enhanced activity of drug efflux transporters, particularly the PfMDR1 protein. PfMDR1 is a P-glycoprotein homologue and a member of the ATP-binding cassette (ABC) transporter superfamily. scispace.comresearchgate.netcabidigitallibrary.org These transporters are located on the membrane of the parasite's digestive vacuole and are involved in moving substances across it. nih.govscispace.com

It is thought that PfMDR1 transports halofantrine into the digestive vacuole, away from its likely site of action in the parasite's cytosol. nih.govresearchgate.net Overexpression of PfMDR1, resulting from pfmdr1 gene amplification, leads to increased transport of the drug into the vacuole, thereby reducing its effective concentration and leading to resistance. ajtmh.orgnih.gov Studies expressing pfmdr1 in yeast cells have shown that the wild-type protein can confer resistance to halofantrine, mefloquine, and quinine, and this is associated with decreased cellular accumulation of the drug. researchgate.net This provides direct evidence that PfMDR1 functions as a drug transporter. researchgate.net

While PfMDR1 is a key player, other transporters may also be involved. The P. falciparum chloroquine resistance transporter (PfCRT) can also influence susceptibility to halofantrine, although its primary role is in chloroquine resistance. nih.govnih.gov Mutations in PfCRT are thought to enable the efflux of certain drugs out of the digestive vacuole. nih.gov The complex patterns of cross-resistance suggest that the functions of these transporters are interconnected and can be influenced by the specific mutations present.

Altered Target Site Sensitivity and Compensatory Pathway Adaptations

The primary mode of action for halofantrine is believed to be the inhibition of hemozoin formation within the parasite's digestive vacuole. spiedigitallibrary.orgnih.gov This process is crucial for the parasite as it detoxifies the heme produced during hemoglobin digestion. Resistance to halofantrine is not typically associated with alterations in the drug's target site itself. Instead, the mechanisms described above, which reduce the intracellular concentration of the drug, are the principal drivers of resistance.

However, the genetic changes that confer resistance can have secondary, compensatory effects. For example, parasites that acquire halofantrine resistance through pfmdr1 amplification often show increased sensitivity to chloroquine. ajtmh.orgnih.govnih.gov This inverse relationship suggests that the alterations in transporter function that protect the parasite from halofantrine make it more vulnerable to chloroquine. This phenomenon highlights the fitness costs and trade-offs associated with developing drug resistance and the complex adaptations that occur within the parasite's cellular pathways.

In Vitro Selection and Characterization of Halofantrine-Resistant Parasite Strains

Laboratory studies involving the in vitro selection of halofantrine-resistant P. falciparum strains have been instrumental in elucidating the mechanisms of resistance. By exposing parasite cultures to intermittent or continuous drug pressure, researchers have been able to generate and characterize resistant lines. nih.govnih.govnih.gov

These studies have consistently shown that exposing parasites to halofantrine can lead to a rapid decrease in susceptibility. nih.govnih.gov For example, intermittent exposure of both chloroquine-susceptible and chloroquine-resistant isolates to halofantrine resulted in a significant increase in the 50% inhibitory concentration (IC50) for halofantrine within a few months. nih.gov

The characterization of these laboratory-selected resistant strains has confirmed the central role of pfmdr1. Stepwise selection for mefloquine resistance led to pfmdr1 gene amplification and overexpression, resulting in cross-resistance to halofantrine. ajtmh.orgnih.gov Interestingly, some studies have shown that halofantrine resistance can be selected in vitro without a corresponding amplification or increased expression of pfmdr1, suggesting that other, as-yet-unidentified mechanisms may also contribute to resistance. nih.gov These studies often observe a concurrent increase in sensitivity to chloroquine in the newly halofantrine-resistant lines. nih.govnih.gov

The table below presents findings from a study on the in vitro selection of halofantrine resistance.

Table 2: In Vitro Selection and IC50 Changes in P. falciparum Strains| Parental Isolate | Derived Resistant Isolate | Selection Drug | Fold Increase in Halofantrine IC50 | Change in Chloroquine Susceptibility | Reference |

|---|---|---|---|---|---|

| K1 (Chloroquine-Resistant) | K1HF3 | Halofantrine | 9-fold | Significantly more susceptible | nih.gov |

| T9.96 (Chloroquine-Susceptible) | T9.96HF4 | Halofantrine | 3-fold | No significant alteration | nih.gov |

| W2 | W2mef | Mefloquine | Not specified | Increased sensitivity | ajtmh.org |

| K1 (Chloroquine-Resistant) | K1Hf | Halofantrine | Not specified | Increased sensitivity | nih.gov |

Cross-Resistance Profiles with Chemically Related and Unrelated Antimalarial Compounds

Halofantrine exhibits a distinct pattern of cross-resistance with other antimalarial drugs. There is a strong positive correlation and cross-resistance between halofantrine and mefloquine. ajtmh.orgresearchgate.netajtmh.orgparasite-journal.org This is due to their shared mechanism of resistance, which is primarily mediated by the amplification and overexpression of the pfmdr1 gene. ajtmh.orgnih.govoup.com Consequently, parasites resistant to mefloquine are often also resistant to halofantrine, and vice versa. nih.govnih.gov

A significant negative correlation is often observed between resistance to halofantrine and resistance to chloroquine. ajtmh.orgresearchgate.net Parasites selected for halofantrine or mefloquine resistance frequently become more sensitive to chloroquine. ajtmh.orgnih.govnih.govnih.gov Conversely, chloroquine-resistant isolates tend to be more susceptible to halofantrine. ajtmh.orgresearchgate.net This inverse relationship is linked to the opposing effects of pfmdr1 and pfcrt mutations on the activity of these drugs.

Cross-resistance has also been noted between halofantrine and quinine, both of which are arylaminoalcohols, although the correlation is not always as strong as with mefloquine. ajtmh.orgasm.orgnih.gov Studies have also shown that resistance to artemisinin derivatives, selected in vitro, can be accompanied by decreased susceptibility to halofantrine, again linked to pfmdr1 amplification. asm.org

The following table summarizes the cross-resistance profile of halofantrine.

Table 3: Halofantrine Cross-Resistance with Other Antimalarials| Drug | Relationship with Halofantrine Resistance | Common Resistance Mechanism | Reference(s) |

|---|---|---|---|

| Mefloquine | Positive Correlation (Cross-resistance) | pfmdr1 amplification/mutation | ajtmh.orgajtmh.orgparasite-journal.org |

| Quinine | Positive Correlation (Cross-resistance) | pfmdr1 amplification/mutation | asm.orgnih.govnih.gov |

| Chloroquine | Negative Correlation (Inverse relationship) | Opposing effects of pfmdr1 and pfcrt mutations | ajtmh.orgresearchgate.netajtmh.org |

| Lumefantrine | Positive Correlation (Cross-resistance) | pfmdr1 amplification/mutation | nih.govbroadinstitute.orgnih.gov |

| Artemisinin derivatives | Positive Correlation (Cross-resistance) | pfmdr1 amplification | nih.govasm.org |

Advanced Synthetic Chemistry and Medicinal Chemistry Approaches for Halofantrine and Analogues

Novel Synthetic Routes and Methodologies for Halofantrine Synthesis

The original synthesis of halofantrine, as reported by Colwell and his team, involved several routes, including one that utilized a Mannich reaction followed by a reduction step. spiedigitallibrary.orggoogle.com However, this pathway suffered from a very low yield (around 2%) for the key Mannich reaction, making it unsuitable for industrial-scale production due to high costs and difficulties in product separation. google.com

To overcome these limitations, novel synthetic methodologies have been developed. One improved method involves a modified approach to the Mannich reaction. This route begins with the preparation of an active intermediate, N,N-di-n-butyl methylene ammonium iodide, from N,N-di-n-butyl amine, formaldehyde, and hydrogen iodide gas. google.com Concurrently, 1,3-dichloro-6-trifluoromethyl-9-phenanthryl ethyl ketone is reacted with a strong base like sodium hydride to form the highly reactive 1,3-dichloro-6-trifluoromethyl-9-phenanthrene ketene sodium salt. google.com

| Reaction Step | Reagents/Intermediates | Purpose |

| Intermediate 1 Synthesis | N,N-di-n-butyl amine, Formaldehyde, Hydrogen iodide | Forms active intermediate N,N-di-n-butyl methylene ammonium iodide. google.com |

| Intermediate 2 Synthesis | 1,3-dichloro-6-trifluoromethyl-9-phenanthryl ethyl ketone, Sodium hydride | Forms highly reactive phenanthrene ketene sodium salt. google.com |

| Condensation | Intermediate 1 + Intermediate 2 | Forms the Mannich base. google.com |

| Reduction | Mannich base, Reducing agent (e.g., zinc powder) | Reduces the ketone to an alcohol, forming halofantrine free base. google.com |

| Salification | Halofantrine free base, Hydrochloric acid | Forms the final Halofantrine hydrochloride salt. google.com |

Rational Design and Synthesis of Halofantrine Analogues

Rational drug design aims to create new molecules with improved efficacy and better pharmacological properties. This approach has been applied to the halofantrine scaffold to address some of its known limitations.

One strategy to overcome the disadvantages associated with halofantrine, such as variable bioavailability, involved modifying its core phenanthrene skeleton. nih.gov Researchers synthesized diaza-analogs by substituting two carbon atoms in the phenanthrene ring with nitrogen atoms, creating a 1,10-phenanthroline scaffold. nih.gov This modification was based on the rationale that the phenanthroline structure could offer improved antiplasmodial activity.

A series of these 1,10-phenanthroline derivatives, featuring amino-alcohol and amino-ether substituents, were synthesized from a 5,6-epoxy-1,10-phenanthroline starting material. nih.gov In vivo studies using a murine malaria model (Plasmodium berghei) demonstrated that these synthetic analogues possess significant antiplasmodial activity. nih.gov For example, two compounds, 4-(1,10-phenanthroline-5-yloxy)-N,N-dipropylbutan-1-amine (8b) and 3-(1,10-phenanthroline-5-yloxy)-N,N-dipropylpropan-1-amine (8a), showed high parasite suppression at a dose of 15 mg/kg/day. researchgate.net This line of research highlights how targeted modification of the central ring system can lead to new compounds with promising preclinical efficacy. nih.govnih.gov

Halofantrine is a poorly water-soluble drug, which contributes to erratic absorption and low bioavailability. ingentaconnect.com To address this, formulation strategies that function similarly to prodrugs by improving the drug's delivery and pharmacological profile have been investigated.

One such approach involves the formation of a complex between halofantrine hydrochloride and 2-hydroxypropyl-β-cyclodextrin (HP-β-CD). Phase-solubility studies showed that the aqueous solubility of halofantrine was significantly increased in the presence of HP-β-CD. ingentaconnect.com This enhancement of solubility and dissolution rate is expected to improve absorption and, consequently, therapeutic efficacy. ingentaconnect.com

Another advanced strategy is the encapsulation of halofantrine into nanocapsules for parenteral administration, particularly for severe malaria cases. nih.gov When halofantrine was formulated in poly(d,l-lactide) (PLA) nanocapsules, its pharmacokinetic profile in infected mice improved dramatically. Compared to a solution of the drug, the nanocapsule formulation increased the area under the curve (AUC) for halofantrine in plasma by more than sixfold over a 70-hour period. nih.gov This indicates a much greater drug exposure, which could allow for reduced dosing and potentially lower toxicity. nih.gov

| Strategy | System | Observed Improvement | Reference |

| Complexation | Halofantrine HCl with 2-hydroxypropyl-β-cyclodextrin | Significantly increased aqueous solubility and dissolution rate. | ingentaconnect.com |

| Encapsulation | Halofantrine in PLA nanocapsules | >6-fold increase in plasma AUC in infected mice. | nih.gov |

Modification of Key Structural Moieties for Enhanced Preclinical Activity

Quantitative Structure-Activity Relationship (QSAR) Studies for Halofantrine Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to correlate the chemical structure of compounds with their biological activity. dibru.ac.in This tool is invaluable in rational drug design, helping to predict the activity of new molecules and identify which structural features are crucial for their function. dibru.ac.intandfonline.com

QSAR studies have been performed on derivatives related to halofantrine's core structure. For a series of 1,10-phenanthroline derivatives, which are aza-analogs of halofantrine's scaffold, a QSAR analysis established a clear correlation between their antiplasmodial activity and specific electronic parameters. nih.govugm.ac.id The study used descriptors such as atomic net charges, dipole moment, and log P, calculated using semi-empirical quantum chemistry methods. ugm.ac.id

The resulting QSAR model revealed that the antiplasmodial activity was linearly dependent on the atomic net charges of several carbon atoms (C5, C7, C9, C11, C12) in the phenanthroline skeleton, as well as the molecule's dipole moment, polarizability, and lipophilicity (log P). ugm.ac.id The statistical significance of the model (r² = 0.975) indicated its strong predictive power, suggesting it could be a useful tool for designing new, more potent antimalarial compounds based on this scaffold. ugm.ac.id Another study confirmed the correlation between antiplasmodial activity and the net charge of the N-1 atom in the phenanthroline ring. nih.gov These findings underscore the importance of electronic properties in the mechanism of action for this class of compounds. nih.govugm.ac.id

Application of Combinatorial Chemistry and High-Throughput Screening to Related Scaffolds

The discovery of novel antimalarial agents has been accelerated by modern techniques such as combinatorial chemistry and high-throughput screening (HTS). malariaworld.orgnih.gov Combinatorial chemistry allows for the rapid synthesis of large numbers of different but structurally related molecules, known as a library. nih.govdiva-portal.org This approach, coupled with HTS, enables the efficient testing of these vast libraries to identify compounds with desired biological activity. nih.govacs.org

In antimalarial drug discovery, there has been a significant shift towards phenotypic HTS, which assesses a compound's effect on the whole parasite rather than a single, isolated target. nih.gov These screens are designed to be robust, scalable, and reproducible. nih.gov For instance, HTS assays have been developed in 1536-well plate formats using markers like Plasmodium falciparum lactate dehydrogenase (PfLDH) to measure parasite growth inhibition. malariaworld.orgacs.orgbiorxiv.org This technology allows for the screening of millions of compounds to identify "hits" early in the drug discovery pipeline. nih.gov

These platforms have been used to screen extensive compound libraries, such as the MMV Pathogen Box and Pandemic Box, leading to the identification of novel inhibitors of crucial parasite functions like protein synthesis. asm.org While not exclusively focused on the halofantrine scaffold, these methods are applied to diverse chemical scaffolds. mdpi.com The identification of unique scaffolds from natural products or existing drug databases provides ideal starting points for creating focused combinatorial libraries. mdpi.com The rationale is that by exploring the chemical space around a known active scaffold, like that of halofantrine or its analogues, new derivatives with superior properties can be systematically discovered and optimized. spiedigitallibrary.orgsociete-mtsi.fr

Mechanistic Toxicology of Halofantrine: Preclinical Investigations

Cardiotoxicity Mechanisms in In Vitro Cardiac Models

Preclinical in vitro studies have been crucial in elucidating the mechanisms underlying the cardiotoxicity of halofantrine. These investigations have primarily focused on the electrophysiological effects of the drug on cardiac cells, its impact on mitochondrial function, and its ability to induce cell death in cardiomyocytes.

Ion Channel Modulation and Electrophysiological Effects (e.g., hERG Channel Inhibition)

A significant body of evidence points to halofantrine's ability to modulate cardiac ion channels, leading to electrophysiological disturbances. The primary target identified is the human ether-à-go-go-related gene (hERG) potassium channel, which is responsible for the rapid component of the delayed rectifier potassium current (IKr) critical for cardiac repolarization. nih.govresearchgate.netdrugbank.comcapes.gov.brnih.govfrontiersin.org

In vitro studies using isolated perfused heart models and isolated ventricular myocytes have demonstrated that halofantrine can prolong the QT interval. nih.govresearchgate.net This prolongation is a direct consequence of its inhibitory effect on the delayed rectifier potassium channel. nih.govresearchgate.net Patch-clamp techniques on isolated feline myocytes revealed a stereoselective block of this channel by halofantrine. nih.govresearchgate.net

Further investigations on Chinese hamster ovary (CHO-K1) cells stably expressing hERG potassium channels showed that halofantrine blocks hERG tail currents with a half-maximal inhibitory concentration (IC50) of 196.9 nM. capes.gov.brnih.gov This inhibition was found to be time-, voltage-, and use-dependent, suggesting that halofantrine preferentially binds to the open and inactivated states of the channel. capes.gov.brnih.gov The drug was also shown to accelerate channel inactivation and cause a hyperpolarizing shift in the steady-state inactivation, providing a clear cellular mechanism for the observed QT prolongation. capes.gov.brnih.gov Notably, the main metabolite of halofantrine, N-desbutylhalofantrine, has been found to have a minimal effect on the QT interval and is a less potent blocker of hERG channels compared to the parent compound. nih.govresearchgate.netoup.com

| Cell Model | Key Finding | Reference |

| Isolated perfused feline heart | Halofantrine prolongs the QT interval. | nih.govresearchgate.net |

| Isolated feline ventricular myocytes | Halofantrine produces a stereoselective block of the delayed rectifier potassium channel. | nih.govresearchgate.net |

| CHO-K1 cells expressing hERG channels | Halofantrine blocks hERG tail currents with an IC50 of 196.9 nM. | capes.gov.brnih.gov |

| HEK 293 cells expressing hERG channels | Both halofantrine and N-desbutylhalofantrine block hERG channels, but N-desbutylhalofantrine is less potent. | oup.com |

Mitochondrial Dysfunction and Oxidative Stress Induction

Mitochondrial dysfunction and the subsequent generation of reactive oxygen species (ROS) are recognized as key contributors to various forms of cardiotoxicity. mdpi.commdpi.comnih.govnih.gov While direct studies extensively detailing halofantrine's impact on cardiomyocyte mitochondria are not as prevalent as those on ion channels, the general mechanisms of drug-induced mitochondrial dysfunction provide a plausible framework for its cardiotoxic effects.

Mitochondrial dysfunction in cardiomyocytes can lead to impaired ATP production, resulting in energy depletion and contractile deficits. mdpi.comnih.gov This energy starvation can disrupt normal cellular processes and contribute to cell injury. Furthermore, damaged mitochondria are a primary source of excessive ROS, leading to oxidative stress. mdpi.commdpi.comnih.govnih.gov This oxidative stress can damage cellular components, including lipids, proteins, and DNA, and disrupt critical signaling pathways, such as calcium handling, which is vital for proper excitation-contraction coupling. mdpi.commdpi.com The resulting imbalance can lead to arrhythmias and reduced contractility. mdpi.com In the context of ischemic conditions, which can be mimicked in vitro, mitochondrial dysfunction is a central driver of cardiomyocyte apoptosis. ijbs.com

Cellular Apoptosis and Necrosis in Cardiomyocytes

The death of cardiomyocytes, through either apoptosis (programmed cell death) or necrosis (unregulated cell death), is a critical event in the development of heart failure and cardiotoxicity. researchgate.netmdpi.comnih.govthoracickey.com In vitro models of simulated ischemia, such as oxygen and glucose deprivation, have shown that cardiomyocytes can undergo necrosis. semanticscholar.org

Apoptosis is a recognized pathway of cell death in various cardiac pathologies, including myocardial infarction. researchgate.netnih.gov Pro-apoptotic stimuli, such as those that can be induced by certain drugs, can trigger the intrinsic apoptotic pathway, often involving the mitochondria. nih.gov This can lead to the release of cytochrome c and the activation of caspases, ultimately resulting in cell death. nih.gov While direct evidence specifically linking halofantrine to the induction of apoptosis and necrosis in cardiomyocytes in preclinical models is not extensively detailed in the provided search results, it is a plausible downstream consequence of the aforementioned mechanisms of ion channel disruption and mitochondrial dysfunction.

Hepatotoxicity Mechanisms in Preclinical Cell Lines and Animal Models

Preclinical investigations have indicated that halofantrine possesses hepatotoxic potential. In vivo studies in male albino rats have demonstrated that therapeutic and overdose levels of halofantrine can lead to hepatotoxic effects. researchgate.net Histological examination of the livers of these rats revealed mild cellular infiltration of the portal areas. researchgate.net

In vitro models are commonly used to assess drug-induced liver injury (DILI). These models often utilize primary human hepatocytes or immortalized liver cell lines such as HepG2 and HepaRG. mdpi.comnih.gov Studies evaluating the cytotoxicity of various antimalarial drugs have used cell lines like HepG2 to assess their effects on mammalian cells. unimi.itplos.org For instance, the cytotoxicity of halofantrine has been assessed in HepG2 cells, with one study reporting an IC50 higher than 50 µM. plos.org

The mechanisms underlying DILI are complex and can involve mitochondrial injury, inhibition of bile salt export pumps, and the formation of reactive metabolites. mdpi.combiorxiv.org While the specific mechanisms of halofantrine-induced hepatotoxicity are not fully elucidated in the provided results, the observed histological changes in animal models suggest an inflammatory or cytotoxic response in the liver. researchgate.net

Genotoxicity and Mutagenicity Studies In Vitro

The genotoxic and mutagenic potential of halofantrine has been evaluated in a battery of in vitro and in vivo assays. The results from these studies have been largely negative, suggesting that halofantrine does not pose a significant genotoxic risk.

A comprehensive evaluation of halofantrine hydrochloride included an Ames test (bacterial reverse mutation assay), a gene mutation test in Chinese hamster ovary (CHO) cells, and a chromosomal aberration analysis in CHO cells. fda.gov In all of these in vitro test systems, halofantrine did not demonstrate any mutagenic potential. fda.gov

However, a separate in vitro study using the alkaline Comet assay on rat liver cells did show that halofantrine, at concentrations between 0 and 1000 µmol/L, significantly increased DNA strand breaks in a dose-dependent manner. researchgate.net This suggests a potential for DNA damage under certain experimental conditions. The comet assay is a sensitive method for detecting DNA strand breaks, which can be a result of direct genotoxic action or cellular toxicity leading to DNA degradation. nih.gov

| Assay Type | Cell/Organism | Result | Reference |

| Ames test | Bacteria | No mutagenic potential | fda.gov |

| Gene mutation test | Chinese hamster ovary (CHO) cells | No mutagenic potential | fda.gov |

| Chromosomal aberration analysis | Chinese hamster ovary (CHO) cells | No mutagenic potential | fda.gov |

| Alkaline Comet assay | Rat liver cells | Increased DNA strand breaks | researchgate.net |

In Vitro Cytotoxicity Assays in Relevant Mammalian Cell Lines

In vitro cytotoxicity assays are a standard component of preclinical drug safety assessment. Various mammalian cell lines are used to evaluate the potential of a compound to cause cell death. The cytotoxicity of halofantrine has been assessed in several cell lines.

In the context of antimalarial drug development, cytotoxicity is often evaluated in parallel with antiplasmodial activity to determine the selectivity of a compound. For instance, cytotoxicity assays have been performed using the HepG2 human hepatocellular carcinoma cell line. plos.org In one such study, halofantrine was found to have an IC50 value higher than 50 µM in HepG2 cells. plos.org Another study mentions the use of the HeLa mammalian cell line for cytotoxicity screening of antimalarial compounds. griffith.edu.au The use of various cell lines, including tumor and non-tumor lines, is common to understand the cytotoxic profile of a drug. scielo.br

| Cell Line | Assay Type | Result (IC50/CC50) | Reference |

| HepG2 (human hepatocellular carcinoma) | Not specified | > 50 µM | plos.org |

| J774 (murine macrophages) | Not specified | Not specified for halofantrine | unimi.it |

| HeLa | Not specified | Not specified for halofantrine | griffith.edu.au |

Pharmacological Interactions of Halofantrine in Preclinical Systems

Drug-Drug Interactions Affecting Metabolism and Transport In Vitro

In vitro studies have been instrumental in elucidating the metabolic fate of halofantrine and its susceptibility to drug-drug interactions. The metabolism of halofantrine is significantly influenced by the cytochrome P450 (CYP) enzyme system.

Research using human liver microsomes has shown that halofantrine's metabolism can be inhibited by drugs that are known inhibitors of CYP3A4. For example, ketoconazole, a potent CYP3A4 inhibitor, leads to a marked inhibition of halofantrine metabolism. fda.gov This interaction was confirmed in studies with dogs where oral administration of ketoconazole decreased the metabolism of halofantrine. fda.gov The primary metabolite of halofantrine is N-desbutylhalofantrine, and the conversion is mediated by CYP3A4 in both the liver and intestine. The co-administration of ketoconazole can reduce the plasma ratio of N-desbutylhalofantrine to halofantrine from 0.56 to less than 0.05, underscoring the critical role of CYP3A4 in its presystemic metabolism.

While CYP3A4 is the primary enzyme, other CYP isoforms are also involved. In vitro studies using recombinant CYP isoenzymes in rats implicated CYP2B1/2, 3A1, 3A2, 1A1, 2C11, 2C6, 2D1, and 2D2 in the metabolism of halofantrine to its desbutyl metabolite. researchgate.net Of these, CYP3A1/2 and CYP2C11 appeared to be the main contributors in this preclinical model. researchgate.net

Regarding drug transporters, the interaction of halofantrine with P-glycoprotein (P-gp) has been investigated. In vivo studies in mice demonstrated that pretreatment with halofantrine (40 mg/kg) increased the brain-to-plasma ratio of quinine, a known P-gp substrate, by a factor of 1.8. nih.gov This suggests that halofantrine can inhibit P-gp function, which may lead to increased concentrations of co-administered P-gp substrates in tissues protected by this transporter, such as the brain. nih.gov However, other in vitro studies using P-gp-expressing HCT-8 and Caco-2 cell lines found that halofantrine was not actively transported, indicating it may not be a substrate of human P-glycoprotein. researchgate.net

Table 1: In Vitro Interactions Affecting Halofantrine Metabolism

| Interacting Drug | Enzyme System | Observed Effect on Halofantrine | Preclinical Model | Reference |

|---|---|---|---|---|

| Ketoconazole | CYP3A4 | Potent inhibition of metabolism | Human Liver Microsomes | nih.gov |

| Quinidine | CYP2D6 | Halofantrine is an inhibitor of CYP2D6; Quinidine is a more potent inhibitor | Human Liver Microsomes | nih.gov |

| Cyclosporine A | P-glycoprotein (P-gp) | Inhibits P-gp; may alter transport | Mouse model | nih.gov |

Synergistic and Antagonistic Interactions with Other Antimalarials in Preclinical Efficacy Models

The efficacy of antimalarial combination therapy relies on the nature of the interaction between the constituent drugs, which can be synergistic, additive, or antagonistic. Halofantrine has been evaluated in combination with several other antimalarials in various preclinical models.

Synergistic interactions have been reported between halofantrine and other compounds. In in vitro studies against Plasmodium falciparum, a synergistic effect was observed when halofantrine was combined with artemisone. nih.gov Similarly, synergistic antimalarial interactions were found between cyclosporin A and halofantrine. oup.comnih.gov Amantadine was also shown to potentiate the effect of halofantrine against a chloroquine-resistant strain of P. falciparum in vitro. researchgate.net

Conversely, antagonistic interactions have also been documented. An interaction study in a Plasmodium yoelii mouse model reported antagonism between tafenoquine and halofantrine. oup.com Furthermore, while cyclosporin A showed synergy with halofantrine, it displayed antagonism when combined with chloroquine, highlighting the specificity of these interactions. oup.comnih.gov In some cases, the interaction is additive, as seen with artemisone in combination with 25 other drugs, where only halofantrine and mefloquine showed clear synergy. nih.gov

Table 2: Preclinical Interactions of Halofantrine with Other Antimalarials

| Combined Drug | Preclinical Model | Interaction Type | Reference |

|---|---|---|---|

| Artemisone | P. falciparum in vitro | Synergy | nih.gov |

| Cyclosporin A | P. falciparum in vitro | Synergy | oup.comnih.gov |

| Mefloquine | P. falciparum in vitro | Synergy | nih.gov |

| Amantadine | P. falciparum (chloroquine-resistant strain) in vitro | Potentiation | researchgate.net |

| Tafenoquine | P. yoelii in mice | Antagonism | oup.com |

Molecular Basis of Interaction with Drug-Metabolizing Enzymes and Transporters

The pharmacological interactions of halofantrine are rooted in its molecular engagement with specific enzymes and transport proteins. In vitro investigations have provided detailed insights into the molecular basis of these interactions.

Drug-Metabolizing Enzymes: Halofantrine's interaction with cytochrome P450 enzymes is well-documented. It is primarily metabolized by CYP3A4. nih.gov Studies using human liver microsomes showed a significant correlation between the rate of halofantrine metabolism and both CYP3A4 protein levels and the metabolic rate of felodipine, a specific CYP3A4 substrate. nih.gov The potent inhibition of its metabolism by ketoconazole (IC50 = 1.57 µM) further solidifies the major role of CYP3A4. nih.gov

In addition to being a substrate, halofantrine is also a potent inhibitor of CYP2D6. nih.gov In vitro experiments determined its IC50 value for the inhibition of bufuralol 1'-hydroxylation, a marker for CYP2D6 activity, to be 1.06 µM, with a Ki of 4.3 µM. nih.gov While microsomes from recombinant cell lines showed that both CYP2D6 and CYP3A4 could catalyze the N-debutylation of halofantrine, in human liver microsomes, the metabolism is predominantly carried out by CYP3A4. nih.gov Both halofantrine and its primary metabolite, desbutylhalofantrine, are known to inhibit CYP2D6 activity.

Drug Transporters: The interaction of halofantrine with transporters, particularly P-glycoprotein homologues, is significant, especially in the context of drug resistance in the malaria parasite. The P. falciparum P-glycoprotein homologue 1 (Pgh1), the product of the pfmdr1 gene, modulates the parasite's susceptibility to several quinoline-related antimalarials, including halofantrine. oup.comnih.gov Overexpression of Pgh1, resulting from amplification of the pfmdr1 gene, is associated with resistance to mefloquine and sometimes halofantrine. oup.com Furthermore, sequence polymorphisms in the pfmdr1 gene have been shown to alter the susceptibility of parasites to cyclosporin A, which interacts synergistically with halofantrine. nih.gov Strains of the parasite that overexpress pfmdr1 were found to be slightly less susceptible to cyclosporin A. nih.gov These findings suggest that Pgh1 influences halofantrine's activity, either through a direct interaction or via indirect effects on the physiology of the parasite's digestive vacuole, where Pgh1 is located. oup.comnih.gov

Regarding human transporters, while halofantrine can inhibit human P-glycoprotein, studies suggest it is not a substrate for this efflux pump. nih.govresearchgate.net

Table 3: Summary of Molecular Interactions

| Molecule | Type | Basis of Interaction | Reference |

|---|---|---|---|

| CYP3A4 | Enzyme | Major enzyme responsible for the N-debutylation (metabolism) of halofantrine. | nih.gov |

| CYP2D6 | Enzyme | Halofantrine is a potent inhibitor of this enzyme (Ki = 4.3 µM). It can also be metabolized by CYP2D6, but to a lesser extent than by CYP3A4 in human liver. | nih.gov |

| P-glycoprotein (human) | Transporter | Halofantrine is an inhibitor but does not appear to be a substrate. | nih.govresearchgate.net |

| Pgh1 (pfmdr1 gene product) | Transporter (P. falciparum) | Modulates parasite susceptibility to halofantrine. Overexpression is linked to resistance. | oup.comnih.govoup.com |

Advanced Analytical Methodologies for Halofantrine Research and Preclinical Studies

Chromatographic Techniques for Quantification in Biological Matrices (e.g., LC-MS/MS in Preclinical Samples)

The accurate quantification of halofantrine and its primary active metabolite, N-desbutylhalofantrine, in complex biological matrices is fundamental to preclinical pharmacokinetic studies. High-performance liquid chromatography (HPLC) coupled with various detection methods has been the cornerstone of these analytical efforts.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) stands out as a highly sensitive and specific method for the simultaneous determination of halofantrine and N-desbutylhalofantrine. One such method utilized a solid-phase extraction (SPE) for sample cleanup from human plasma, followed by analysis on a C18 column. The chromatographic separation was achieved using an isocratic mobile phase of acetonitrile and ammonium acetate buffer, with detection by electrospray ionization (ESI) in positive ion mode. This method demonstrated excellent linearity and a low limit of quantification, proving suitable for pharmacokinetic studies.

Another approach involves HPLC with ultraviolet (UV) detection. A validated HPLC-UV method for the simultaneous quantification of halofantrine and N-desbutylhalofantrine in human plasma involved a liquid-liquid extraction step with a hexane and isoamyl alcohol mixture. The separation was performed on a C18 column with a mobile phase consisting of acetonitrile, water, and triethylamine, and UV detection at 254 nm. This method was shown to be precise, accurate, and specific.

For analyzing halofantrine in whole blood, a method using HPLC with UV detection has been developed, which is particularly useful for samples collected on filter paper as dried blood spots. This technique offers advantages in terms of sample collection, storage, and transportation in resource-limited settings. The method involved extraction from the dried blood spots and analysis using a C18 column with a mobile phase of acetonitrile, water, and diethylamine, providing good linearity and precision.

The table below summarizes key parameters from a representative LC-MS/MS method for halofantrine quantification.

| Parameter | Halofantrine | N-desbutylhalofantrine |

| Linearity Range | 10–2000 ng/mL | 10–2000 ng/mL |

| Lower Limit of Quantification (LLOQ) | 10 ng/mL | 10 ng/mL |

| Intra-day Precision (% CV) | 3.4–10.4% | 2.5–10.1% |

| Inter-day Precision (% CV) | 6.5–9.3% | 4.8–8.5% |

| Mean Extraction Recovery | 85.2% | 83.6% |

Spectroscopic and Spectrometric Methods for Structural Elucidation of Metabolites and Impurities

Understanding the metabolic fate of halofantrine is crucial. The primary metabolic pathway involves the N-dealkylation of the terminal butyl group of the side chain, producing the active metabolite N-desbutylhalofantrine. The structural elucidation of this and other potential metabolites and impurities relies on powerful spectroscopic and spectrometric techniques.

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is a principal tool for metabolite identification. In preclinical studies using rat liver microsomes, metabolites of halofantrine were generated in vitro. Analysis by LC-MS revealed the presence of the main metabolite, N-desbutylhalofantrine, confirmed by its mass-to-charge ratio (m/z) and fragmentation pattern, which was compared to a synthesized standard.

Further structural information can be obtained using tandem mass spectrometry (MS/MS). By inducing fragmentation of the parent ion, a characteristic fragmentation pattern is produced, which serves as a fingerprint for the molecule's structure. For halofantrine, cleavage of the N-butyl group is a key fragmentation pathway observed in MS/MS analysis.

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful technique for unambiguous structure elucidation, although it requires larger quantities of the isolated metabolite or impurity. It provides detailed information about the carbon-hydrogen framework of the molecule.

Bioanalytical Assay Development and Validation for Preclinical Research Applications

The development and validation of bioanalytical assays are governed by strict guidelines to ensure the reliability and reproducibility of the data generated in preclinical studies. These assays must be selective, sensitive, accurate, and precise.

The validation process for an LC-MS/MS assay for halofantrine and N-desbutylhalofantrine in plasma typically includes the assessment of several key parameters. Selectivity is established by analyzing blank plasma samples from multiple sources to ensure no interference at the retention times of the analytes. Linearity is determined by analyzing calibration curves over the expected concentration range.

Accuracy and precision are evaluated at multiple concentration levels, including the lower limit of quantification (LLOQ), low, medium, and high-quality control (QC) samples. Matrix effect, which assesses the influence of plasma components on the ionization of the analytes, is also a critical validation parameter. Stability of the analytes in the biological matrix under various storage and handling conditions (e.g., freeze-thaw cycles, short-term bench-top stability) must also be thoroughly investigated and confirmed.

The table below outlines typical validation parameters for a bioanalytical assay.

| Validation Parameter | Acceptance Criteria |

| Selectivity | No significant interfering peaks at the retention time of the analyte and internal standard. |

| Linearity (r²) | ≥ 0.99 |

| Accuracy | Within ±15% of the nominal concentration (±20% at LLOQ). |

| Precision (% CV) | ≤ 15% (≤ 20% at LLOQ). |

| Matrix Effect | The coefficient of variation of the IS-normalized matrix factor should be ≤ 15%. |

| Recovery | Should be consistent, precise, and reproducible. |

| Stability | Analyte concentration should be within ±15% of the nominal concentration. |

In Vitro Permeation and Solubility Studies Utilizing Advanced Analytical Tools

In vitro studies to determine the solubility and permeability of halofantrine are essential for predicting its absorption characteristics. These studies often employ advanced analytical tools for accurate measurements.

The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput method used to predict passive intestinal absorption. In this assay, the permeation of halofantrine from a donor compartment, through a lipid-infused artificial membrane, to an acceptor compartment is measured. The concentration of halofantrine in both compartments is determined using sensitive analytical methods like HPLC-UV or LC-MS/MS.

Aqueous solubility is another critical parameter. Due to halofantrine's lipophilic nature, its aqueous solubility is low. This can be determined using methods such as the shake-flask method, where the compound is equilibrated in a buffer solution, and the concentration in the supernatant is measured by HPLC after filtration. These studies have shown that the free base of halofantrine is practically insoluble in water. The low solubility and high permeability classify it under the Biopharmaceutics Classification System (BCS).

The use of cyclodextrins to enhance the aqueous solubility of halofantrine has been investigated. Isothermal titration calorimetry (ITC) can be used to study the thermodynamics of the interaction between halofantrine and cyclodextrins, providing insights into the complex formation that leads to increased solubility.

Formulation Science and Novel Delivery Systems for Halofantrine in Preclinical Research

Nanoparticle-Based Delivery Systems for Enhanced Preclinical Efficacy

Nanoparticle-based delivery systems have become a important strategy for improving the therapeutic performance of poorly soluble drugs like halofantrine in preclinical settings. imrpress.commdpi.com By reducing the particle size to the nanometer range, these systems increase the drug's surface area, which can lead to enhanced dissolution rates and improved absorption. imrpress.com

One major area of investigation involves solid lipid nanoparticles (SLNs) . These are formulated from biocompatible and biodegradable lipids that are solid at room temperature. nih.gov Research has demonstrated that SLNs can be a successful oral delivery system for enhancing the bioavailability of lipophilic drugs, including halofantrine. dovepress.com The lipidic nature of SLNs facilitates absorption through the lymphatic pathway, which helps the drug bypass the liver's first-pass metabolism, a significant hurdle for halofantrine's systemic availability. nih.govmdpi.com

Polymeric nanoparticles are another key area of research. Biodegradable polymers such as poly(lactic acid) (PLA) and poly(lactic-co-glycolic acid) (PLGA) are commonly used to encapsulate halofantrine. mdpi.comresearchgate.net These polymeric systems can offer prolonged drug activity and controlled release, while potentially reducing host toxicity. mdpi.comjapsonline.com For instance, halofantrine-loaded PLA nanoparticles have shown sustained activity and increased antimalarial effects in preclinical models. mdpi.com Furthermore, the surface of these nanoparticles can be engineered for targeted delivery, further enhancing their therapeutic potential in preclinical studies. nih.govresearchgate.net

Interactive Data Table: Preclinical Findings on Nanoparticle-Based Delivery Systems for Halofantrine

| Nanoparticle Type | Key Preclinical Findings |

|---|---|

| Solid Lipid Nanoparticles (SLNs) | Successfully used to enhance the oral bioavailability of lipophilic drugs like halofantrine. dovepress.com They can promote lymphatic transport, thus avoiding significant first-pass metabolism in the liver. nih.govmdpi.com |

| Polymeric Nanoparticles (PLA, PLGA) | Demonstrated prolonged drug activity, controlled release, and reduced host toxicity in preclinical models. mdpi.com They can improve the pharmacological and pharmacokinetic behavior of encapsulated drugs. mdpi.comjapsonline.com |

Liposomal and Polymeric Micelle Formulations for In Vitro and Animal Studies

Liposomes and polymeric micelles are advanced vesicular systems extensively studied in preclinical research to improve the delivery of hydrophobic drugs like halofantrine.

Liposomal formulations , which are vesicles composed of phospholipids, have been shown to enhance the oral absorption of halofantrine. An encapsulated proliposomal product, when administered to rats, resulted in significantly higher plasma concentrations of halofantrine enantiomers. researchgate.net Specifically, this formulation increased the maximum concentration (Cmax) by 90-100% and the area under the concentration-time curve (AUC) by 41-47% compared to a standard suspension. researchgate.net

Polymeric micelles are self-assembling nanostructures formed by amphiphilic copolymers that create a hydrophobic core for drug encapsulation and a hydrophilic shell. nih.govfrontiersin.org These systems are particularly attractive for delivering hydrophobic drugs. nih.gov The core can house poorly soluble compounds like halofantrine, while the shell, often made of polyethylene glycol (PEG), can help prolong circulation time. mdpi.com Preclinical studies have shown that polymeric micelles can act as effective carriers for various therapeutic agents, demonstrating sustained drug release and stability. frontiersin.orgmdpi.com In vitro studies with HeLa cells have confirmed the potential of these systems for efficient therapeutic delivery. nih.gov

Interactive Data Table: Outcomes of Liposomal and Polymeric Micelle Formulations in Preclinical Research

| Formulation Type | In Vitro Findings | Animal Study Outcomes |

|---|---|---|

| Liposomes | Proliposomal formulations have been developed to enhance drug absorption. researchgate.net | In rats, an encapsulated proliposomal formulation increased halofantrine's Cmax by up to 100% and AUC by up to 47%. researchgate.net |

| Polymeric Micelles | Exhibit sustained drug release profiles. nih.govmdpi.com Show effective cellular uptake in cancer cell lines. nih.gov | Preclinical studies show they are effective carriers for chemotherapy drugs. frontiersin.org In a colorectal cancer model, irinotecan-loaded micelles showed higher tumor growth inhibition than the free drug. mdpi.com |

Prodrug Strategies for Improved Oral Bioavailability in Animal Models